molecular formula C20H20N6S B10958483 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10958483
M. Wt: 376.5 g/mol
InChI Key: FOOBLNDBGALDQC-UHFFFAOYSA-N
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Description

4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of structural motifs. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine moiety, which are linked through a triazole-thiol framework. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can be reduced at various positions, particularly at the pyrazolo[3,4-b]pyridine ring, to form dihydro derivatives.

    Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its structural motifs are often found in bioactive molecules, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the triazole and pyrazolo[3,4-b]pyridine rings suggests possible interactions with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the pyrazolo[3,4-b]pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-amine
  • 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-methanol

Uniqueness

The uniqueness of 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol lies in its combination of structural features. The presence of both a thiol group and a pyrazolo[3,4-b]pyridine ring in the same molecule is relatively rare, providing unique chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C20H20N6S

Molecular Weight

376.5 g/mol

IUPAC Name

4-benzyl-3-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H20N6S/c1-12-17-15(10-16(14-8-9-14)21-19(17)25(2)24-12)18-22-23-20(27)26(18)11-13-6-4-3-5-7-13/h3-7,10,14H,8-9,11H2,1-2H3,(H,23,27)

InChI Key

FOOBLNDBGALDQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C4=NNC(=S)N4CC5=CC=CC=C5)C

Origin of Product

United States

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